Disodium carboxyethyl siliconate

Description

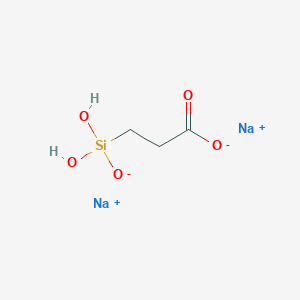

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;3-[dihydroxy(oxido)silyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O5Si.2Na/c4-3(5)1-2-9(6,7)8;;/h6-7H,1-2H2,(H,4,5);;/q-1;2*+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOICJFFICGNEJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](O)(O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Na2O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171219 | |

| Record name | Disodium carboxyethyl siliconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18191-40-7 | |

| Record name | Disodium carboxyethyl siliconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018191407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium carboxyethyl siliconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carboxyethylsilanetriol, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM CARBOXYETHYL SILICONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U4C79679G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Disodium Carboxyethyl Siliconate for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) carboxyethyl siliconate, also known as carboxyethylsilanetriol sodium salt or sodium 3-(trihydroxysilyl)propanoate, is an organosilicon compound with growing interest in the biomedical field. Its unique structure, combining a hydrophilic carboxylate group and a reactive silanetriol moiety, makes it a versatile molecule for surface modification, nanoparticle functionalization, and as a potential bioactive agent. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biomedical applications of disodium carboxyethyl siliconate, with a focus on experimental protocols and data interpretation.

Synthesis of this compound

The primary synthesis route for this compound involves the hydrolysis of a cyano-functionalized alkoxysilane precursor, followed by neutralization. A common precursor is 3-cyanopropyltriethoxysilane (B86997) or 3-(triethoxysilyl)propionitrile. The synthesis can be conceptualized in the following two main stages:

-

Hydrolysis of the Nitrile and Ester Groups: The precursor, 3-(triethoxysilyl)propionitrile, undergoes hydrolysis under acidic or basic conditions. This reaction converts the nitrile group (-CN) into a carboxylic acid group (-COOH) and the triethoxysilane (B36694) group (-Si(OCH2CH3)3) into a silanetriol group (-Si(OH)3).

-

Neutralization: The resulting carboxyethylsilanetriol is then neutralized with a sodium base, such as sodium hydroxide (B78521) (NaOH), to yield the disodium salt.

A generalized experimental protocol is outlined below.

Experimental Protocol: Synthesis

Materials:

-

3-(triethoxysilyl)propionitrile

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for hydrolysis

-

Sodium hydroxide (NaOH) for neutralization

-

Distilled water

-

Ethanol (optional, as a co-solvent)

Procedure:

-

Hydrolysis:

-

3-(triethoxysilyl)propionitrile is dispersed in an aqueous solution of either HCl or NaOH.

-

The mixture is heated under reflux for a specified period to ensure complete hydrolysis of both the nitrile and the ethoxy groups. The reaction progress can be monitored by techniques such as FTIR spectroscopy by observing the disappearance of the nitrile peak.

-

-

Neutralization and Purification:

-

After cooling to room temperature, the solution is neutralized to a pH of approximately 12-12.5 with a concentrated solution of sodium hydroxide.

-

The resulting solution is then typically filtered to remove any solid impurities.

-

The final product is usually obtained as an aqueous solution, often at a concentration of 25% (w/w).

-

Note: This is a generalized procedure. Specific reaction times, temperatures, and concentrations of reactants should be optimized for desired yield and purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C3H6Na2O5Si |

| Molecular Weight | 196.14 g/mol [1][] |

| Appearance | Typically a colorless to slightly cloudy liquid (as a 25% aqueous solution)[3] |

| Solubility | Soluble in water[] |

| pH (25% solution) | 12 - 12.5 |

Characterization Techniques and Expected Results

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are key analytical techniques and their expected outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methylene (B1212753) groups (-CH2-CH2-) of the carboxyethyl chain. The chemical shifts would be influenced by the adjacent silicon and carboxylate groups.

-

¹³C NMR: The carbon NMR spectrum should reveal two distinct signals for the two methylene carbons and a signal for the carboxylate carbon.

-

²⁹Si NMR: This technique is crucial for confirming the presence of the silanetriol group. A single resonance is expected in the region characteristic of T-type silicon atoms (R-Si(OH)3).

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) |

| -CH₂-Si | ~0.8 - 1.2 |

| -CH₂-COO⁻ | ~2.2 - 2.6 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

Table 2: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 (broad) | O-H stretching of Si-OH and adsorbed water |

| 2950 - 2850 | C-H stretching of methylene groups |

| ~1600 | C=O stretching of the carboxylate group |

| 1100 - 1000 | Si-O-Si stretching (if condensation occurs) |

| 950 - 850 | Si-OH bending |

Thermal Analysis (TGA/DSC)

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the compound and to quantify the amount of water present. A typical TGA curve would show an initial weight loss corresponding to the evaporation of water, followed by decomposition at higher temperatures. The decomposition of sodium carboxylate salts can be a complex process.

-

Differential Scanning Calorimetry (DSC): DSC can be used to identify phase transitions, such as melting or glass transitions, and to study the energetics of decomposition.

Biomedical Applications

This compound is emerging as a valuable tool in various biomedical applications, primarily due to its ability to functionalize surfaces and nanoparticles.

Drug Delivery Systems

The carboxylate groups of this compound can be used to attach drug molecules to nanoparticles, creating targeted drug delivery systems. For instance, it has been used as a key raw material for the carboxylic acid modification of fluorescent silica (B1680970) nanoparticles (FSiNPs) for pH-responsive drug delivery of doxorubicin. The carboxyl groups can be activated to form amide bonds with drug molecules or linkers.

Biosensors

The ability to functionalize surfaces makes this compound suitable for the development of biosensors. It has been used to introduce carboxyl groups onto ZnO nanowire-coated scaffolds for the immunocapture and detection of exosomes. The carboxyl groups provide anchor points for the covalent attachment of antibodies or other biorecognition elements.

Tissue Engineering and Wound Healing

While direct studies on this compound are limited, the role of silicon compounds in tissue engineering is well-documented. Silicon is known to stimulate the synthesis of collagen, a key component of the extracellular matrix. It is believed that silicon-containing compounds can promote wound healing and bone regeneration. The proposed mechanism involves the activation of specific signaling pathways.

One such pathway is the BMP-2/Smad/RUNX2 signaling pathway , which is crucial for osteoblast differentiation and bone formation. Silicon has been shown to upregulate the expression of Bone Morphogenetic Protein-2 (BMP-2), which in turn activates the Smad proteins (Smad1/5). Phosphorylated Smad1/5 then translocates to the nucleus and acts as a transcription factor for Runt-related transcription factor 2 (RUNX2), a master regulator of osteogenesis. RUNX2 then promotes the expression of osteogenic markers like collagen type I.

Visualizing Workflows and Pathways

Synthesis Workflow

Caption: Synthesis workflow of this compound.

Characterization Workflow

Caption: Characterization workflow for this compound.

Proposed Signaling Pathway in Bone Regeneration

Caption: Proposed role of silicon in collagen synthesis via BMP-2/Smad/RUNX2 pathway.

Conclusion

This compound is a promising organosilicon compound with significant potential in biomedical applications, particularly in the fields of drug delivery, biosensing, and tissue engineering. Its synthesis from commercially available precursors is straightforward, and its properties can be thoroughly characterized using standard analytical techniques. Further research into the specific biological interactions and signaling pathways modulated by this compound will undoubtedly open up new avenues for its application in advanced therapeutic and diagnostic strategies. This guide provides a foundational understanding for researchers and professionals looking to explore the potential of this versatile molecule.

References

Physicochemical Properties of Disodium Carboxyethyl Siliconate in Aqueous Solutions: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) carboxyethyl siliconate is an organosilicon compound recognized for its role as a skin conditioning agent in the cosmetics industry. Its chemical structure, featuring a silicon atom bonded to a carboxyethyl group and three hydroxyl groups, suggests potential for complex interactions in aqueous environments.[1][2] This technical guide aims to provide a comprehensive overview of the known physicochemical properties of disodium carboxyethyl siliconate in aqueous solutions, with a focus on its potential applications in research and drug development. However, it is crucial to note that detailed, publicly available quantitative data on this specific compound is limited. Much of the information presented is based on general principles of silicate (B1173343) and silicone chemistry and requires experimental verification for this particular molecule.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is provided in Table 1. This information is primarily derived from chemical databases.

Table 1: General Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₃H₆Na₂O₅Si | [1][2] |

| Molecular Weight | 196.14 g/mol | [1][2] |

| CAS Number | 18191-40-7 | [1] |

| IUPAC Name | Disodium;3-[dihydroxy(oxido)silyl]propanoate | [1] |

| Synonyms | Carboxyethylsilanetriol disodium salt, Sodium carboxyethylsilanetriol | [1] |

| Physical Form | Commercially available as a 25% solution in water. | [1] |

Physicochemical Characteristics in Aqueous Solutions

Solubility

This compound is expected to be freely soluble in water due to the presence of the carboxylate and silanolate groups, which can readily hydrogen bond with water molecules. The commercial availability of a 25% aqueous solution supports this assumption.[1]

Experimental Protocol for Solubility Determination:

A standard method for determining the aqueous solubility of a compound involves the shake-flask method (OECD Guideline 105).

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of deionized water in a flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the solution to remove the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as inductively coupled plasma-mass spectrometry (ICP-MS) for silicon content or a validated chromatographic method.

pH of Aqueous Solutions

Aqueous solutions of this compound are anticipated to be alkaline due to the hydrolysis of the siliconate and carboxylate groups. A material safety data sheet for a 25% solution describes it as "mildly alkaline." The precise pH will be concentration-dependent.

Experimental Protocol for pH Measurement:

-

Solution Preparation: Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0.1%, 1%, 5%, 10% w/v).

-

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 7, 10, and 12).

-

Measurement: Immerse the calibrated pH electrode in each solution and record the stable pH reading at a constant temperature.

Viscosity

The viscosity of aqueous solutions of this compound is expected to increase with concentration. At higher concentrations, intermolecular interactions and potential for polymerization of the silanol (B1196071) groups could lead to a significant increase in viscosity.

Experimental Protocol for Viscosity Measurement:

The viscosity of polymer solutions can be determined using a capillary viscometer or a rotational viscometer.

-

Solution Preparation: Prepare a range of concentrations of this compound in water.

-

Viscometer Setup: For a capillary viscometer (e.g., an Ubbelohde viscometer), ensure the instrument is clean and calibrated with a standard of known viscosity. For a rotational viscometer, select the appropriate spindle and rotational speed.

-

Measurement:

-

Capillary Viscometer: Measure the flow time of a known volume of the solution through the capillary at a constant temperature. The kinematic viscosity can be calculated from the flow time and the viscometer constant.

-

Rotational Viscometer: Measure the torque required to rotate the spindle at a constant angular velocity in the solution. The dynamic viscosity can be determined from the torque, spindle geometry, and rotational speed.

-

-

Data Analysis: Plot viscosity as a function of concentration.

Surface Tension

The structure of this compound, with its hydrophilic carboxylate and silanolate groups and a short alkyl chain, suggests it may exhibit some surface activity, although it is not a classical surfactant. It is expected to lower the surface tension of water to some extent.

Experimental Protocol for Surface Tension Measurement:

The surface tension of aqueous solutions can be measured using methods such as the Du Noüy ring method, the Wilhelmy plate method, or pendant drop shape analysis.

-

Solution Preparation: Prepare a series of concentrations of this compound in high-purity water.

-

Instrumentation: Use a tensiometer for the ring or plate method, or a goniometer with drop shape analysis software for the pendant drop method. Ensure all glassware and the measurement probe (ring or plate) are scrupulously clean to avoid contamination.

-

Measurement:

-

Ring/Plate Method: Measure the force required to pull the ring or plate through the air-water interface.

-

Pendant Drop Method: Analyze the shape of a drop of the solution hanging from a needle. The surface tension is calculated from the drop shape based on the Young-Laplace equation.

-

-

Data Analysis: Plot surface tension as a function of the logarithm of the concentration to determine the critical micelle concentration (CMC), if one exists.

Stability in Aqueous Solution: Hydrolysis and Condensation

Organosilicates, particularly those with hydroxyl groups on the silicon atom (silanols), can undergo hydrolysis and condensation reactions in aqueous solutions. The stability of this compound will be influenced by pH, concentration, and temperature.

-

Hydrolysis: The Si-O⁻ bonds can potentially hydrolyze, although in its disodium salt form, it is already in a hydrolyzed state.

-

Condensation: The silanol groups (-Si-OH) can undergo condensation to form siloxane bonds (-Si-O-Si-), leading to the formation of oligomers and polymers. This process is generally favored under neutral or slightly acidic conditions. The alkaline nature of the disodium salt likely helps to maintain its monomeric form.

Experimental Protocol for Stability Assessment:

-

Solution Preparation and Storage: Prepare aqueous solutions of known concentration at different pH values (e.g., acidic, neutral, and alkaline) and store them at various temperatures (e.g., 4 °C, 25 °C, 40 °C).

-

Time-Point Analysis: At regular intervals, withdraw aliquots from each solution.

-

Analytical Methods:

-

Size Exclusion Chromatography (SEC): To monitor for the formation of oligomers or polymers.

-

²⁹Si NMR Spectroscopy: To observe changes in the chemical environment of the silicon atom, which can indicate condensation reactions.

-

pH Measurement: To track any changes in the solution's pH over time.

-

Potential Applications in Drug Development

While there is no direct evidence of this compound being used in drug development, its properties suggest some potential areas of exploration.

-

Excipient in Formulations: Its potential to modify viscosity and its likely mucoadhesive properties (due to hydrogen bonding capabilities of the silanol groups) could make it a candidate for use in topical or mucosal drug delivery systems.

-

Controlled Release: The ability of silanols to undergo condensation could theoretically be harnessed to form a matrix for the controlled release of entrapped active pharmaceutical ingredients (APIs). The release could be modulated by pH.

-

Biomaterial Surface Modification: Silanes are often used to modify the surface of biomaterials to improve biocompatibility or to attach other molecules. The functional groups on this compound could be used for such purposes.

Logical Relationship: Potential Role in Drug Delivery

Caption: Logical flow of potential applications in drug delivery.

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways. Consequently, no established experimental workflows for its biological characterization exist. Research in this area would need to start with fundamental in vitro cytotoxicity and biocompatibility studies.

Experimental Workflow: Initial Biocompatibility Assessment

Caption: A basic workflow for the initial in vitro biocompatibility testing.

Conclusion

This compound is a water-soluble organosilicon compound with potential for interesting physicochemical behavior in aqueous solutions. While its current application is primarily in the cosmetics industry, its properties suggest that it could be explored for various roles in pharmaceutical formulations and drug delivery. However, a significant gap exists in the publicly available scientific literature regarding its detailed quantitative physicochemical properties and its biological interactions. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers and drug development professionals interested in further investigating this compound. Rigorous experimental work is required to fully characterize its behavior and to validate any potential applications in the pharmaceutical field.

References

An In-depth Technical Guide to the Hydrolysis and Stability Studies of Disodium Carboxyethyl Siliconate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) carboxyethyl siliconate, an organosilicon compound, holds potential for various applications within the pharmaceutical and materials science sectors. A thorough understanding of its stability and hydrolysis behavior is paramount for ensuring its efficacy, safety, and shelf-life in any formulation. This technical guide provides a comprehensive overview of the methodologies and considerations for conducting robust hydrolysis and stability studies of disodium carboxyethyl siliconate. It outlines detailed experimental protocols for forced degradation studies under various stress conditions, including hydrolysis, oxidation, and thermal stress, in accordance with ICH guidelines. Furthermore, this guide discusses suitable analytical techniques for the quantification of the parent compound and its degradation products and presents illustrative quantitative data in structured tables. Diagrams generated using Graphviz are provided to visualize key processes, including the proposed hydrolysis pathway and experimental workflows.

Introduction

This compound (CAS RN: 18191-40-7) is an organic salt with the molecular formula C₃H₆Na₂O₅Si.[1][2] Its structure, featuring a silicon atom bonded to a carboxyethyl group, suggests susceptibility to hydrolysis, particularly at the silicon-oxygen bonds. The stability of this compound under various environmental conditions, such as pH, temperature, and oxidative stress, is a critical quality attribute that can influence its performance and safety profile. Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[3][4]

Chemical Structure and Properties

-

IUPAC Name: disodium;3-[dihydroxy(oxido)silyl]propanoate[2]

-

Molecular Formula: C₃H₆Na₂O₅Si[1]

-

SMILES: C(C--INVALID-LINK--(O)[O-])C(=O)[O-].[Na+].[Na+][1]

-

InChI: InChI=1S/C3H7O5Si.2Na/c4-3(5)1-2-9(6,7)8;;/h6-7H,1-2H2,(H,4,5);;/q-1;2*+1/p-1[1]

Hydrolysis Pathway

The primary degradation pathway for this compound is expected to be hydrolysis of the silanolate and Si-C bonds, particularly under acidic or basic conditions. The silicon center is susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

Caption: Proposed Hydrolysis Pathway of this compound.

Experimental Protocols for Stability Studies

Forced degradation studies are conducted to intentionally degrade the sample to a target level of 5-20%.[3][5] This allows for the identification of degradation products and the development of a stability-indicating method.

General Protocol for Forced Degradation

A general workflow for conducting forced degradation studies is outlined below.

Caption: Experimental Workflow for Forced Degradation Studies.

Hydrolytic Degradation

-

Acid Hydrolysis:

-

Prepare a solution of this compound in 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

-

Analyze the samples using a stability-indicating analytical method.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound in 0.1 M sodium hydroxide.

-

Keep the solution at room temperature.

-

Withdraw aliquots at predetermined time intervals.

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.

-

Analyze the samples.

-

Oxidative Degradation

-

Prepare a solution of this compound in 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points.

-

Analyze the samples.

Thermal Degradation

-

Place the solid this compound in a stability chamber at 80°C with controlled humidity (e.g., 75% RH).

-

Withdraw samples at various time points.

-

Prepare solutions of the withdrawn samples for analysis.

Photolytic Degradation

-

Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light by wrapping in aluminum foil.

-

Analyze the exposed and control samples.

Analytical Methods

The quantification of this compound and its degradation products can be challenging due to its polar nature and lack of a strong UV chromophore.

High-Performance Liquid Chromatography (HPLC) with UV Detection (after derivatization)

A common approach for analyzing compounds lacking a chromophore is pre-column or post-column derivatization.

-

Illustrative HPLC Method:

-

Derivatization: A potential method involves complexation with a metal ion that can be detected by UV-Vis, similar to methods used for EDTA.[6][7][8] For instance, forming a complex with Fe(III) could create a chromophore detectable around 260 nm.[8]

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength suitable for the derivatized complex.

-

Injection Volume: 20 µL.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR spectroscopy can be a powerful tool for studying the structural changes in silicon-containing compounds.[9][10] It can provide information on the silicon environment and help identify the formation of silanols and polysiloxanes. ¹H and ¹³C NMR can be used to monitor changes in the carboxyethyl group.

Data Presentation

The quantitative results from the stability studies should be summarized in tables to facilitate comparison and analysis.

Table 1: Illustrative Data for Hydrolytic Degradation of this compound (Initial Concentration = 1.0 mg/mL)

| Time (hours) | Remaining (%) in 0.1 M HCl at 60°C | Remaining (%) in 0.1 M NaOH at RT |

| 0 | 100.0 | 100.0 |

| 2 | 92.5 | 88.3 |

| 4 | 85.1 | 79.1 |

| 8 | 72.3 | 65.4 |

| 24 | 50.6 | 42.8 |

Table 2: Illustrative Data for Oxidative and Thermal Degradation

| Stress Condition | Duration | Remaining (%) |

| 3% H₂O₂ at RT | 24 hours | 95.2 |

| 80°C (solid state) | 7 days | 98.1 |

Relationship between pH and Degradation Rate

The rate of hydrolysis of silicon compounds is often pH-dependent. A pH-rate profile can be generated by studying the degradation at various pH values.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C3H6Na2O5Si | CID 2757371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sgs.com [sgs.com]

- 6. A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A validated reverse phase HPLC method for the determination of disodium EDTA in meropenem drug substance with UV-detection using precolumn derivatization technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sielc.com [sielc.com]

- 9. High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence from 29Si Solid-State Nuclear Magnetic Resonance of Dissolution Reactions of Forsterite | Semantic Scholar [semanticscholar.org]

"Disodium carboxyethyl siliconate structural analysis using NMR and FTIR spectroscopy"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural characterization of disodium (B8443419) carboxyethyl siliconate using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document outlines the theoretical basis for spectral interpretation, detailed experimental protocols, and a comprehensive analysis of the expected spectroscopic data.

Introduction

Disodium carboxyethyl siliconate, also known as sodium 3-(trihydroxysilyl)propanoate, is an organosilicon compound with a range of potential applications stemming from its unique chemical structure, which combines a hydrophilic carboxylate group with a reactive silanetriol moiety. Accurate structural confirmation is paramount for its application in research and development. This guide details the use of NMR (¹H, ¹³C, and ²⁹Si) and FTIR spectroscopy as powerful, non-destructive techniques for the unambiguous structural analysis of this molecule.

Predicted Spectroscopic Data

Due to the limited availability of directly published experimental spectra for this compound, the following data tables are compiled based on the analysis of structurally analogous compounds, including propanoic acid and its salts, and various organosilicon compounds. These tables provide a reliable prediction of the expected chemical shifts and vibrational frequencies.

NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

| Protons | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| -CH₂-Si | 0.8 - 1.2 | Triplet | ~ 7-8 |

| -CH₂-COO⁻ | 2.2 - 2.6 | Triplet | ~ 7-8 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

| Carbon Atom | Predicted Chemical Shift (δ) [ppm] |

| -C H₂-Si | 10 - 15 |

| -C H₂-COO⁻ | 35 - 40 |

| -C OO⁻ | 175 - 185 |

Table 3: Predicted ²⁹Si NMR Chemical Shift for this compound in D₂O

| Silicon Atom | Predicted Chemical Shift (δ) [ppm] |

| R-Si (OH)₂O⁻ | -50 to -70 |

FTIR Spectroscopy Data

Table 4: Predicted FTIR Absorption Bands for this compound (Solid State)

| Functional Group | Predicted Absorption Range [cm⁻¹] | Vibration Mode | Intensity |

| O-H (Silanol) | 3200 - 3600 | Stretching | Broad, Strong |

| C-H (Alkyl) | 2850 - 2960 | Stretching | Medium |

| C=O (Carboxylate) | 1550 - 1610 | Asymmetric Stretching | Strong |

| C-H (Alkyl) | 1400 - 1470 | Bending | Medium |

| C-O (Carboxylate) | 1300 - 1420 | Symmetric Stretching | Strong |

| Si-O-Si | 1000 - 1100 | Asymmetric Stretching | Strong |

| Si-C | 1200 - 1250 | Stretching | Medium |

| Si-OH | 800 - 950 | Bending | Broad, Medium |

Experimental Protocols

The following sections provide detailed methodologies for acquiring high-quality NMR and FTIR spectra of this compound.

NMR Spectroscopy

3.1.1. Sample Preparation (for ¹H, ¹³C, and ²⁹Si NMR)

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O). D₂O is the solvent of choice due to the compound's solubility in water and to avoid a large, interfering solvent peak in the ¹H NMR spectrum.

-

Internal Standard: For quantitative analysis, a known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) or 1,4-dioxane, can be added.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

3.1.2. Instrumentation and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Solvent Suppression: If a residual H₂O signal is present, a solvent suppression technique like presaturation or WATERGATE can be employed.

-

Acquisition Parameters:

-

Number of scans: 16-64

-

Relaxation delay (d1): 1-5 s

-

Acquisition time (aq): 2-4 s

-

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (or more, depending on concentration)

-

Relaxation delay (d1): 2-5 s

-

-

-

²⁹Si NMR:

-

Pulse Program: A proton-decoupled pulse program with a longer relaxation delay is often necessary due to the long T₁ relaxation times of ²⁹Si nuclei. An inverse-gated decoupling sequence can be used to suppress the negative Nuclear Overhauser Effect (NOE).

-

Acquisition Parameters:

-

Number of scans: 4096 or higher

-

Relaxation delay (d1): 10-30 s

-

-

FTIR Spectroscopy

3.2.1. Sample Preparation (Solid State)

-

KBr Pellet Method:

-

Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

-

3.2.2. Instrumentation and Data Acquisition

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

-

Data Acquisition:

-

Background Scan: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Sample Scan: Place the sample in the beam path and record the spectrum.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

-

Visualization of Analytical Workflow and Structural Correlation

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship between the spectroscopic data and the final structural determination.

Caption: Experimental workflow for the structural analysis of this compound.

Caption: Correlation of spectroscopic data to the chemical structure.

Interpretation of Spectra

-

¹H NMR: The spectrum is expected to show two triplets, characteristic of an ethyl group (-CH₂-CH₂-). The methylene (B1212753) group adjacent to the silicon atom will be more shielded (appear at a lower ppm value) compared to the methylene group adjacent to the electron-withdrawing carboxylate group. The integration of these signals should be in a 2:2 ratio.

-

¹³C NMR: Three distinct signals are predicted, corresponding to the two methylene carbons and the carboxylate carbon. The carboxylate carbon will be significantly deshielded, appearing at a high ppm value.

-

²⁹Si NMR: A single resonance is expected in the region typical for silanetriols, confirming the chemical environment of the silicon atom.

-

FTIR: The presence of a broad absorption band in the high-frequency region (3200-3600 cm⁻¹) is a strong indicator of the O-H stretching vibrations of the silanol groups. A very strong band in the 1550-1610 cm⁻¹ region is characteristic of the asymmetric stretching of the carboxylate anion. The strong absorption around 1000-1100 cm⁻¹ is attributed to Si-O stretching vibrations.

Conclusion

The combination of ¹H, ¹³C, and ²⁹Si NMR with FTIR spectroscopy provides a comprehensive and definitive method for the structural analysis of this compound. By following the detailed experimental protocols and utilizing the predicted spectroscopic data presented in this guide, researchers can confidently verify the structure and purity of this compound, which is essential for its further application in scientific research and development.

An In-depth Technical Guide to the Toxicology and Biocompatibility Profile of Disodium Carboxyethyl Siliconate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available toxicological and biocompatibility data specifically for Disodium Carboxyethyl Siliconate is limited. This guide provides a comprehensive overview based on the chemistry of organosilicon compounds, general principles of toxicology, and standardized testing protocols relevant for the assessment of such materials.

Introduction

This compound is an organosilicon compound used in the cosmetics industry as a skin conditioning agent.[1][2][3] Its chemical structure, featuring a silicon-carbon bond, places it in the broad category of silicones.[2] While many organosilicon compounds are known for their biocompatibility and low toxicity, a thorough toxicological evaluation is essential for any new compound intended for topical or internal use.[4][5][6] This guide outlines the expected toxicological profile of this compound and details the standard experimental protocols for its biocompatibility assessment.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | Disodium;3-[dihydroxy(oxido)silyl]propanoate[7] |

| CAS Number | 18191-40-7[3] |

| Molecular Formula | C3H6Na2O5Si[7][8] |

| Molecular Weight | 196.14 g/mol [7][8] |

General Toxicology and Biocompatibility of Organosilicon Compounds

Organosilicon compounds, particularly polysiloxanes (silicones), have a long history of use in medical devices and personal care products due to their general inertness and biocompatibility.[4][5][9] They are typically characterized by low toxicity.[6]

The biocompatibility of silicones is attributed to the stable siloxane backbone (Si-O-Si). However, the biological response can be influenced by the organic side chains and the presence of residual reactants or low molecular weight species. The surface properties of the material also play a crucial role in the biological response.[9] The toxicity of silica-containing compounds can be related to the presence and arrangement of silanol (B1196071) (Si-OH) groups on their surface, which can interact with biological membranes and molecules.[10][11][12]

Standardized Toxicological Assessment

A comprehensive toxicological assessment for a compound like this compound would follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO).[13][14]

In Vitro Cytotoxicity

Cytotoxicity testing is a fundamental first step in assessing biocompatibility, evaluating the potential of a substance to cause cell death or damage.[15][16]

Experimental Protocol: ISO 10993-5 - Elution Test [15][17][18]

-

Preparation of Test Article Extract: The test material is extracted in a cell culture medium (e.g., MEM with serum) to leach out any potentially toxic substances. The extraction conditions (time, temperature, surface area to volume ratio) are standardized.[17][18]

-

Cell Culture: A monolayer of L-929 mouse fibroblast cells is cultured in 96-well plates.[18][19]

-

Exposure: The culture medium is replaced with the test article extract at various concentrations. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.[17][18]

-

Incubation: Cells are incubated for a defined period (e.g., 24-48 hours).[18]

-

Assessment of Viability:

-

Qualitative: The cell monolayer is examined microscopically for morphological changes (e.g., cell lysis, rounding, detachment) and graded on a scale from 0 (no reactivity) to 4 (severe reactivity).[18][19]

-

Quantitative: Cell viability is measured using assays like MTT or XTT, which assess mitochondrial activity, or the Neutral Red Uptake (NRU) assay.[15] A reduction in cell viability below 70% is typically considered a cytotoxic effect.[19]

-

Data Presentation: Cytotoxicity Evaluation Criteria (ISO 10993-5)

| Grade | Reactivity | Description of Cell Culture |

| 0 | None | Discrete intracytoplasmic granules; no cell lysis, no reduction of cell growth. |

| 1 | Slight | Not more than 20% of the cells are round, loosely attached, and without intracytoplasmic granules; occasional lysed cells are present. |

| 2 | Mild | Not more than 50% of the cells are round and devoid of intracytoplasmic granules; no extensive cell lysis and empty areas between cells. |

| 3 | Moderate | Not more than 70% of the cells are lysed or destroyed. |

| 4 | Severe | Nearly complete destruction of the cell layers. |

Quantitative Assessment

-

Non-cytotoxic: Cell viability ≥ 70% of the negative control.[19]

-

Cytotoxic: Cell viability < 70% of the negative control.

Mandatory Visualization: Cytotoxicity Testing Workflow (ISO 10993-5)

References

- 1. myrevea.com [myrevea.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. This compound (with Product List) [incidecoder.com]

- 4. Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications [cfsilicones.com]

- 5. zmsilane.com [zmsilane.com]

- 6. Organosilicon Compounds: Everything You Need to Know [cfsilicones.com]

- 7. This compound | C3H6Na2O5Si | CID 2757371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. The biologic basis for the clinical application of the silicones. A correlate to their biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Research Collection | ETH Library [research-collection.ethz.ch]

- 12. Silanols explain the lethal toxicity of silica dust | Research | Chemistry World [chemistryworld.com]

- 13. oecd.org [oecd.org]

- 14. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 15. measurlabs.com [measurlabs.com]

- 16. mddionline.com [mddionline.com]

- 17. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytotoxicity Testing to ISO 10993-5 / USP 87 | Wickham Micro [wickhammicro.co.uk]

- 19. senzagen.com [senzagen.com]

An In-depth Technical Guide to the Solubility and Aggregation Behavior of Disodium Carboxyethyl Siliconate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) carboxyethyl siliconate is an anionic organosilicon compound with significant potential in pharmaceutical and cosmetic applications due to its surface-active properties. Understanding its solubility and aggregation behavior is paramount for formulation development, ensuring product stability, and optimizing performance. This technical guide provides a comprehensive overview of the principles governing the solubility and aggregation of disodium carboxyethyl siliconate, detailed experimental protocols for characterization, and a framework for data interpretation. While specific quantitative data for this compound is not extensively available in public literature, this guide presents established methodologies and illustrative data to empower researchers in their investigations.

Introduction to this compound

This compound, with the chemical formula C₃H₆Na₂O₅Si, is the disodium salt of carboxyethylsilanetriol. Its structure comprises a hydrophilic carboxylate group and a silanolate moiety, lending it amphiphilic characteristics. This dual nature drives its tendency to adsorb at interfaces and self-assemble into aggregates in aqueous solutions. These properties are key to its function as a stabilizer, emulsifier, and delivery agent in various formulations. The presence of the sodium salt form enhances its compatibility with aqueous systems.[1][2]

Solubility of this compound

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation feasibility. This compound is known to be soluble in water, commercially available as a 25% (w/w) aqueous solution.[3][4] However, its solubility can be influenced by several factors.

Factors Influencing Solubility

-

pH: The solubility of this compound is expected to be pH-dependent. In acidic solutions, the carboxylate and silanolate groups can become protonated, potentially reducing the compound's overall charge and leading to a decrease in water solubility. Generally, for sodium silicates, solubility is higher in neutral and alkaline solutions.[5]

-

Temperature: The effect of temperature on the solubility of siliconates can be complex. While solubility often increases with temperature, the hydrolysis and condensation of silanol (B1196071) groups can also be accelerated at elevated temperatures, potentially leading to the formation of less soluble oligomers and polymers.

-

Solvent: While highly soluble in water, the solubility of this compound in organic solvents is expected to be limited due to its ionic nature. It is generally insoluble in most organic solvents.[6]

-

Ionic Strength: The presence of other salts in the solution can affect the solubility of this compound through the common ion effect or by altering the ionic environment, which can influence the stability of the dissolved species.

Quantitative Solubility Data

| Parameter | Condition | Solubility (g/L) |

| Solvent | Deionized Water | > 250 (based on 25% w/w solution) |

| Ethanol | < 1 (estimated) | |

| Acetone | < 1 (estimated) | |

| pH | 4.0 | Illustrative Value: 150 |

| 7.0 | Illustrative Value: > 250 | |

| 10.0 | Illustrative Value: > 250 | |

| Temperature | 4 °C | Illustrative Value: 200 |

| 25 °C | Illustrative Value: > 250 | |

| 50 °C | Illustrative Value: > 250 (potential for instability) |

Note: Values marked as "Illustrative Value" are hypothetical and intended to demonstrate data presentation. Actual values must be determined experimentally.

Aggregation Behavior of this compound

As an amphiphilic molecule, this compound is expected to form micelles or other aggregates in aqueous solution above a certain concentration, known as the Critical Micelle Concentration (CMC). This aggregation is a spontaneous process driven by the hydrophobic effect, where the nonpolar carboxyethyl tails are sequestered from water in the core of the aggregate, while the hydrophilic heads remain in contact with the aqueous phase.

Characterization of Aggregation

The aggregation behavior of surfactants is typically characterized by the following parameters:

-

Critical Micelle Concentration (CMC): The concentration at which micelles begin to form. It is a key indicator of a surfactant's efficiency.

-

Aggregation Number (N): The average number of surfactant molecules in a single micelle.

-

Micelle Size and Morphology: The hydrodynamic radius, shape (e.g., spherical, cylindrical), and polydispersity of the aggregates.

Illustrative Aggregation Data

The following table provides an example of how the aggregation properties of this compound could be summarized.

| Parameter | Method | Illustrative Value |

| Critical Micelle Concentration (CMC) | Surface Tensiometry | 5 x 10⁻³ mol/L |

| Conductivity | 6 x 10⁻³ mol/L | |

| Aggregation Number (N) | Fluorescence Quenching | 80 |

| Hydrodynamic Radius (Rh) | Dynamic Light Scattering (DLS) | 5 nm |

| Micelle Morphology | Transmission Electron Microscopy (TEM) | Spherical |

Note: These values are illustrative and based on typical values for similar anionic surfactants. Experimental determination is required for accurate characterization.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline standard procedures for characterizing the solubility and aggregation behavior of this compound.

Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., deionized water, buffered solutions at various pH values) in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute a known volume of the clear supernatant and determine the concentration of this compound using a suitable analytical technique. Given the structure, methods like inductively coupled plasma-mass spectrometry (ICP-MS) for silicon content or a validated HPLC method could be employed.

-

Calculation: Calculate the solubility in g/L or mol/L from the concentration of the saturated solution.

Determination of Critical Micelle Concentration (CMC)

-

Prepare a series of solutions of this compound in deionized water with concentrations spanning the expected CMC.

-

Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.[7][8]

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

Identify the CMC as the concentration at the point of inflection where the surface tension ceases to decrease significantly with increasing concentration.[1]

-

Prepare a stock solution of this compound in deionized water.

-

Perform a series of dilutions in a conductivity cell, measuring the specific conductance after each addition and thorough mixing at a constant temperature.

-

Plot the specific conductance versus the surfactant concentration.

-

Determine the CMC from the intersection of the two linear portions of the plot, which represent the pre-micellar and post-micellar regions.[3][9]

Characterization of Micelle Size and Morphology

-

Prepare a solution of this compound at a concentration significantly above the determined CMC.

-

Filter the solution through a fine-pore filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust and other particulates.

-

Equilibrate the sample to the desired temperature in the DLS instrument.

-

Perform the DLS measurement to obtain the autocorrelation function of the scattered light intensity fluctuations.

-

Analyze the data using the Stokes-Einstein equation to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the micelles.[4][10][11][12]

-

Prepare a dilute solution of this compound above its CMC.

-

Apply a small drop of the solution onto a carbon-coated TEM grid.

-

Negatively stain the sample by adding a drop of a heavy metal salt solution (e.g., uranyl acetate (B1210297) or phosphotungstic acid) and then blotting away the excess liquid. This enhances the contrast of the organic micelles against the background.

-

Allow the grid to air-dry completely.

-

Image the grid using a transmission electron microscope to visualize the morphology and size of the micelles.[13][14]

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of this compound.

Hydrolysis and Condensation Considerations

It is important to note that solutions of organosilanetriols can be susceptible to hydrolysis and condensation reactions, especially under certain pH and temperature conditions.[12] This can lead to the formation of siloxane bonds (Si-O-Si) and the growth of oligomeric and polymeric species over time. Such processes can affect both the solubility and the aggregation behavior of the compound. Therefore, it is recommended to use freshly prepared solutions for characterization and to conduct stability studies under the intended storage and use conditions.

Conclusion

This technical guide has outlined the key aspects of the solubility and aggregation behavior of this compound. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the provided experimental protocols offer a robust framework for its comprehensive characterization. By systematically investigating the influence of pH, temperature, and other formulation variables, researchers and drug development professionals can effectively harness the properties of this versatile excipient for the creation of stable and efficacious pharmaceutical and cosmetic products.

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. Sodium Silicate | Na2O3Si | CID 23266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. muser-my.com [muser-my.com]

- 5. Sodium silicate - Wikipedia [en.wikipedia.org]

- 6. silmaco.com [silmaco.com]

- 7. tegewa.de [tegewa.de]

- 8. face-kyowa.co.jp [face-kyowa.co.jp]

- 9. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 10. Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www-origin.horiba.com [www-origin.horiba.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. hrcak.srce.hr [hrcak.srce.hr]

Quantum Mechanical Modeling of Disodium Carboxyethyl Siliconate Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Disodium carboxyethyl siliconate is an organosilicon compound with emerging applications in various fields. Understanding its interactions at a molecular level is crucial for optimizing its function and designing new applications. This technical guide provides a framework for the quantum mechanical modeling of this compound interactions. Due to the limited specific research on this molecule, this guide presents methodologies and illustrative data from computational studies on analogous organosilicon compounds. It outlines the theoretical background, computational protocols, and expected outcomes from such modeling studies, offering a roadmap for researchers in this area.

Introduction to this compound and Quantum Mechanical Modeling

This compound is an organosilicon compound characterized by the presence of silicon-carbon bonds.[1] Such compounds exhibit unique electronic and steric properties that influence their reactivity and intermolecular interactions.[2] Quantum mechanical (QM) modeling, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the electronic structure and reactivity of organosilicon compounds.[2][3] These methods allow for the precise calculation of molecular geometries, interaction energies, and reaction pathways, providing insights that are often inaccessible through experimental means alone.

Theoretical Background: Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] It is based on the principle that the energy of a molecule can be determined from its electron density. DFT has been instrumental in predicting the energetics of silicon-centered intermediates, enabling the quantification of transition state stability and reaction kinetics.[2]

The core of DFT lies in the Kohn-Sham equations, which approximate the behavior of electrons in a molecule. The choice of the exchange-correlation functional is a critical aspect of DFT calculations, as it dictates the accuracy of the results. Common functionals used in organosilicon chemistry include B3LYP and PBE, often paired with basis sets like 6-31G* or larger to accurately describe the electronic environment around the silicon atom.

A general workflow for a DFT-based investigation is outlined below.

Caption: A generalized workflow for quantum mechanical calculations.

Hypothetical Interaction Analysis: this compound

To illustrate the potential of QM modeling, we will consider a hypothetical study of the interaction between this compound and a biological target, for instance, an amino acid residue of a protein. This is relevant for understanding its behavior in biological systems or cosmetic formulations.

3.1. Model System and Computational Details

The model system would consist of the optimized structure of this compound and a representative amino acid side chain (e.g., the hydroxyl group of serine or the carboxyl group of aspartic acid).

Computational Protocol:

-

Structure Preparation: Initial 3D structures of this compound and the interacting partner are generated.

-

Geometry Optimization: The geometry of the individual molecules and the interacting complex is optimized using a DFT method (e.g., B3LYP/6-31G*). This step finds the lowest energy conformation of the molecules.

-

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

-

Interaction Energy Calculation: The binding energy (ΔE_bind) between this compound and its partner is calculated using the following equation:

ΔE_bind = E_complex - (E_siliconate + E_partner)

Where E_complex is the total energy of the optimized complex, and E_siliconate and E_partner are the energies of the individual optimized molecules. A negative ΔE_bind indicates a stable interaction. Basis Set Superposition Error (BSSE) corrections should be applied for more accurate results.

3.2. Illustrative Quantitative Data from Analogous Systems

While specific data for this compound is unavailable, studies on similar organosilicon compounds interacting with various substrates provide an expectation of the types of results that would be generated. The following table summarizes hypothetical interaction energies and key bond distances based on analogous systems.

| Interacting Partner | Hypothetical Binding Energy (kcal/mol) | Key Interaction Distance (Å) | Type of Interaction |

| Water Molecule | -8.5 | Si---O: 2.1 | Hydrogen Bond |

| Serine Side Chain (-OH) | -12.3 | Si---O: 2.0 | Hydrogen Bond/Coordinate |

| Aspartic Acid Side Chain (-COOH) | -18.7 | Si---O: 1.9 | Coordinate Covalent |

| Amide Backbone (N-H) | -6.2 | O---H: 1.8 | Hydrogen Bond |

Note: These values are illustrative and based on general principles of organosilicon chemistry and intermolecular interactions.

Visualization of Molecular Interactions

Visualizing the molecular orbitals and electrostatic potential surfaces can provide significant insights into the nature of the interactions.

4.1. Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO)

The HOMO and LUMO are the frontier molecular orbitals. Their energy gap and spatial distribution are crucial for understanding chemical reactivity. In the context of interactions, the overlap between the HOMO of one molecule and the LUMO of another can indicate the potential for charge transfer and bond formation.

4.2. Electrostatic Potential (ESP) Map

An ESP map illustrates the charge distribution on the molecular surface. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). This visualization is invaluable for predicting non-covalent interaction sites.

A logical diagram for analyzing these interactions is presented below.

Caption: A logical pathway for analyzing intermolecular interactions.

Advanced Topics and Future Directions

5.1. Solvation Effects

The interactions of this compound will likely occur in a solvent (e.g., water). Implicit or explicit solvation models can be incorporated into DFT calculations to provide a more realistic representation of the system. The Polarizable Continuum Model (PCM) is a common implicit solvation method.

5.2. Molecular Dynamics (MD) Simulations

For larger systems or to study the dynamic behavior of interactions over time, classical MD simulations can be employed. The force field parameters for the siliconate can be derived from the quantum mechanical calculations.

5.3. Reactivity and Mechanism Studies

QM modeling can be used to investigate potential chemical reactions involving this compound. This includes locating transition states and calculating reaction barriers to elucidate reaction mechanisms.[5]

Conclusion

Quantum mechanical modeling offers a powerful suite of tools to investigate the interactions of this compound at the atomic level. Although direct computational studies on this molecule are currently lacking, the methodologies and principles established from broader research on organosilicon compounds provide a clear path forward. By employing DFT and related methods, researchers can gain valuable insights into binding affinities, interaction sites, and reactivity, which can guide the development of new technologies and applications for this promising compound. This guide serves as a foundational resource for scientists and researchers embarking on the computational study of this compound and its interactions.

References

Exploring the Self-Assembly Properties of Carboxyethyl Silanetriol Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxyethyl silanetriol and its salts represent a class of organosilanes with significant potential in the field of drug delivery and biomaterials. Their amphiphilic nature, stemming from a hydrophilic silanetriol and carboxylate head group combined with a short hydrophobic ethyl chain, drives their self-assembly into supramolecular structures in aqueous environments. This guide provides a comprehensive overview of the synthesis, characterization, and self-assembly properties of carboxyethyl silanetriol salts. It details experimental protocols for their study and explores the logical relationships governing their aggregation behavior. Furthermore, this document elucidates their potential applications in drug delivery, including relevant cellular interaction pathways.

Introduction

The spontaneous organization of molecules into well-defined structures, known as self-assembly, is a fundamental principle in the development of advanced materials for biomedical applications. Carboxyethyl silanetriol salts, such as the disodium (B8443419) salt of 3-(trihydroxysilyl)propanoic acid, are intriguing building blocks for such materials. These molecules possess a unique combination of a highly polar, trifunctional silanol (B1196071) head group, a carboxylate moiety, and a short alkyl chain, rendering them amphiphilic. This dual character allows them to self-assemble in solution, forming micelles and other aggregates that can serve as nanocarriers for therapeutic agents. Understanding and controlling the self-assembly of these silanetriol salts is paramount for their application in targeted drug delivery, where nanoparticle size, stability, and surface chemistry dictate their in vivo fate and efficacy.

Synthesis of Carboxyethyl Silanetriol Salts

The synthesis of carboxyethyl silanetriol salts typically involves the hydrolysis of a corresponding ester precursor, such as a trialkoxysilane. The general synthetic route is a two-step process involving the hydrolysis of the ester and subsequent neutralization to form the salt.

Synthesis of 3-(Trihydroxysilyl)propanoic Acid

The precursor acid, 3-(trihydroxysilyl)propanoic acid, can be synthesized via the hydrolysis of 3-(triethoxysilyl)propanoic acid.

Reaction: (C₂H₅O)₃Si(CH₂)₂COOH + 3H₂O → (HO)₃Si(CH₂)₂COOH + 3C₂H₅OH

Formation of the Salt

The silanetriol acid is then neutralized with a base, such as sodium hydroxide (B78521), to yield the corresponding salt. For instance, the disodium salt is formed as follows:

(HO)₃Si(CH₂)₂COOH + 2NaOH → Na⁺⁻O(HO)₂Si(CH₂)₂COONa⁺ + 2H₂O

Self-Assembly Properties and Characterization

The self-assembly of carboxyethyl silanetriol salts in aqueous solution is driven by the hydrophobic effect, leading to the formation of micelles where the hydrophobic ethyl chains are sequestered from water in the core, and the hydrophilic silanetriol and carboxylate groups form the corona.

Quantitative Data on Self-Assembly

While specific quantitative data for carboxyethyl silanetriol salts is not extensively available in the literature, the following table provides illustrative values based on the expected behavior of short-chain carboxylate surfactants. These values are influenced by factors such as pH, ionic strength, and temperature.

| Parameter | Expected Value Range | Influencing Factors |

| Critical Micelle Concentration (CMC) | 10⁻² - 10⁻¹ M | Increases with temperature; Decreases with increasing ionic strength. |

| Aggregation Number (Nagg) | 10 - 50 | Increases with increasing ionic strength; Can be influenced by pH. |

| Micelle Hydrodynamic Diameter (Dh) | 5 - 20 nm | Increases with aggregation number. |

| pKa of Carboxylic Acid | 4.5 - 5.5 | Influences the degree of ionization and thus the self-assembly behavior. |

Factors Influencing Self-Assembly

-

pH: The pH of the solution plays a critical role by affecting the ionization state of both the carboxylic acid and the silanol groups. At pH values above the pKa of the carboxylic acid, the carboxylate group is deprotonated, increasing the hydrophilicity of the head group and influencing the CMC and aggregation behavior. The silanol groups can also undergo deprotonation at higher pH, further modifying the surface charge of the micelles.[1]

-

Ionic Strength: The addition of electrolytes to the solution shields the electrostatic repulsion between the charged head groups, promoting micellization at lower concentrations (lower CMC) and favoring the formation of larger aggregates (higher aggregation number).[1][2]

-

Counterion: The nature of the counterion (e.g., Na⁺, K⁺) can influence the packing of the surfactant molecules in the micelle and affect the CMC.[3]

Experimental Protocols

Synthesis of Carboxyethyl Silanetriol Sodium Salt

Materials:

-

3-(Triethoxysilyl)propanoic acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

-

Hydrochloric acid (HCl) for pH adjustment

Procedure:

-

Hydrolyze 3-(triethoxysilyl)propanoic acid by dissolving it in a water/ethanol mixture and stirring at room temperature. The pH can be adjusted to be mildly acidic (pH 4-5) to catalyze the hydrolysis.

-

Monitor the reaction progress by techniques such as FT-IR to observe the disappearance of Si-O-C bonds and the appearance of Si-OH bonds.

-

Once hydrolysis is complete, carefully add a stoichiometric amount of NaOH solution to neutralize the carboxylic acid and one of the silanol groups to form the disodium salt.

-

Adjust the final pH of the solution as required.

-

The resulting solution of carboxyethyl silanetriol sodium salt can be used for self-assembly studies.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by various methods that detect the onset of micelle formation as a function of surfactant concentration.[4][5]

Method: Surface Tensiometry

-

Prepare a series of aqueous solutions of carboxyethyl silanetriol sodium salt with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., using the Wilhelmy plate or du Noüy ring method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at which the surface tension plot shows a sharp break, indicating the saturation of the air-water interface with surfactant monomers and the beginning of micelle formation.[6]

Characterization of Micelle Size and Morphology

Method: Dynamic Light Scattering (DLS)

-

Prepare a solution of the carboxyethyl silanetriol salt at a concentration above its CMC.

-

Filter the solution through a sub-micron filter to remove any dust or large aggregates.

-

Place the solution in a DLS instrument and measure the scattered light intensity fluctuations.

-

The instrument's software will analyze the autocorrelation function to determine the diffusion coefficient and subsequently the hydrodynamic diameter of the micelles.[7]

Method: Transmission Electron Microscopy (TEM)

-

Prepare a dilute solution of the micelles.

-

Apply a small drop of the solution onto a TEM grid (e.g., carbon-coated copper grid).

-

Negatively stain the sample with a heavy atom salt solution (e.g., uranyl acetate) to enhance contrast.

-

Wick away the excess liquid and allow the grid to dry.

-

Image the grid using a transmission electron microscope to visualize the morphology and size of the micelles.

Applications in Drug Delivery

The self-assembled nanostructures of carboxyethyl silanetriol salts can be utilized as carriers for hydrophobic drugs, enhancing their solubility and enabling targeted delivery.[2][8][9]

Drug Encapsulation and Release

Hydrophobic drugs can be encapsulated within the hydrophobic core of the micelles during the self-assembly process. The release of the drug can be triggered by changes in the local environment, such as a drop in pH, which can alter the stability of the micelle.[8]

Cellular Interaction and Uptake

The surface of the micelles, rich in hydrophilic and negatively charged groups, will govern their interaction with biological systems. The cellular uptake of such nanoparticles can occur through various endocytic pathways. The carboxylate groups on the surface can be used for further functionalization with targeting ligands to enhance uptake by specific cells.

Visualizations

Logical Relationships in Self-Assembly

Experimental Workflow for CMC Determination

Signaling Pathway for Nanoparticle Uptake and Drug Action

Conclusion

Carboxyethyl silanetriol salts are a promising class of amphiphilic molecules with tunable self-assembly properties. While specific quantitative data remains to be fully elucidated, the principles governing their behavior can be inferred from related surfactant systems. Their pH and ionic strength sensitivity, coupled with their potential for surface functionalization, makes them attractive candidates for the development of smart drug delivery systems. Further research is warranted to fully characterize their self-assembly behavior and to explore their full potential in biomedical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Self-Assembly for the Synthesis of Functional Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Versatile Polymer Micelle Drug Delivery System for Encapsulation and In Vivo Stabilization of Hydrophobic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formulation of drugs in block copolymer micelles: drug loading and release - PubMed [pubmed.ncbi.nlm.nih.gov]

Patent Landscape of Disodium Carboxyethyl Siliconate: A Technical Guide to Novel Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium carboxyethyl siliconate, a compound traditionally utilized as a skin conditioning agent in the cosmetics industry, is emerging as a versatile platform for a range of novel technological applications. This technical guide explores the patent landscape and underlying scientific principles of its use in advanced fields such as controlled drug delivery, bioactive implant coatings, enzyme immobilization, and high-performance polymer composites. While direct patenting of novel applications for this specific molecule remains nascent, the broader field of organosilicon chemistry provides a strong indicator of its potential. This document details representative experimental methodologies, summarizes key quantitative data, and visualizes associated biological and experimental pathways to provide a comprehensive resource for researchers and developers.

Introduction: Beyond Skin Conditioning